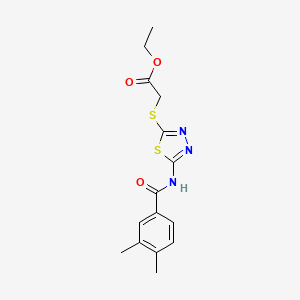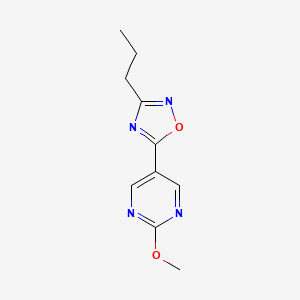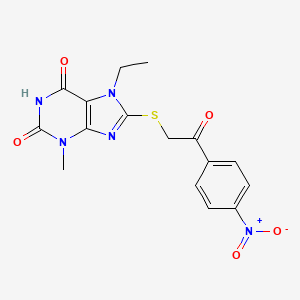![molecular formula C11H14N2O3 B2634076 N-[3-(acetylamino)phenyl]-2-methoxyacetamide CAS No. 724734-86-5](/img/structure/B2634076.png)
N-[3-(acetylamino)phenyl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-2-methoxyacetamide, also known as acetaminophen intermediate, is a chemical compound that is widely used in the pharmaceutical industry as a key intermediate in the synthesis of acetaminophen. Acetaminophen is a common pain reliever and fever reducer that is used to treat a variety of conditions such as headaches, arthritis, and menstrual cramps. The synthesis of this compound is a critical step in the production of acetaminophen, making it an important compound in the pharmaceutical industry.
Scientific Research Applications
Anticonvulsant Activities
Research has shown that derivatives of N-[3-(acetylamino)phenyl]-2-methoxyacetamide exhibit anticonvulsant properties. The crystal structures of these compounds reveal specific stereochemical features that may contribute to their anticonvulsant activities, suggesting a potential for developing new therapeutic agents for epilepsy and seizure disorders (Camerman et al., 2005). Further studies demonstrate that substituents on the N-benzyl 2-acetamidoacetamides significantly influence their efficacy against seizures, underscoring the importance of the 2-acetamido substituent (Choi et al., 1996).
Anthelmintic Spectrum
Compounds structurally related to this compound have been identified as potent anthelminthics, effective against a broad spectrum of nematodes and other parasitic infections in animals. Studies highlight the compound's efficacy and tolerance, indicating its potential in veterinary medicine (Wollweber et al., 1979).
Pharmacological Evaluation of Novel Derivatives
Novel derivatives of this compound have been computationally and pharmacologically evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. These studies demonstrate the therapeutic potential of these compounds in treating various conditions, including cancer and inflammation (Faheem, 2018).
Histone Deacetylase Inhibition
The compound CI-994, closely related to this compound, has been found to inhibit histone deacetylase (HDAC), causing histone hyperacetylation in colon carcinoma cells. This mechanism is suggested to be related to the compound's antitumor activity, offering insights into potential cancer therapies (Kraker et al., 2003).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of this compound and its derivatives, providing valuable information on their chemical properties and potential applications in developing new drugs and materials (Zhong-cheng & Shu Wan-yin, 2002).
Mechanism of Action
Mode of Action
The specific mode of action of N-(3-acetamidophenyl)-2-methoxyacetamide The interaction of this compound with its targets and the resulting changes are subject to further investigation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(3-acetamidophenyl)-2-methoxyacetamide These properties are crucial for understanding the bioavailability of the compound .
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-9-4-3-5-10(6-9)13-11(15)7-16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDALGCTWWSVNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2634000.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)

![N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2634010.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide](/img/structure/B2634011.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634012.png)
![Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2634013.png)
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2634014.png)
![N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2634015.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2634016.png)